Formaldehyde, dimer

Description

Formaldehyde dimer, (CH₂O)₂, is a molecular complex formed by the association of two formaldehyde molecules via non-covalent interactions. Formaldehyde (CH₂O) is a simple aldehyde with high reactivity, and its dimerization has been extensively studied due to its implications in atmospheric chemistry, interstellar medium processes, and industrial synthesis .

The dimer exhibits a planar, head-to-tail configuration stabilized by hydrogen bonding between the oxygen of one formaldehyde molecule and the hydrogen of the adjacent molecule. Computational studies at the MP2/aug-cc-pVTZ and CCSD(T)-F12 levels confirm this structure, with a binding energy of approximately -4.42 kJ/mol (Table 1) . Infrared (IR) spectroscopy reveals characteristic vibrational modes at ~1740 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretches), which shift upon dimerization due to hydrogen bonding .

In astrophysical contexts, formaldehyde dimer is theorized to play a role in the formation of prebiotic molecules like glycolaldehyde (HOCH₂CHO) under interstellar conditions.

Structure

3D Structure

Properties

CAS No. |

287-50-3 |

|---|---|

Molecular Formula |

C2H4O2 |

Molecular Weight |

60.05 g/mol |

IUPAC Name |

1,3-dioxetane |

InChI |

InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |

InChI Key |

GFAJOMHUNNCCJQ-UHFFFAOYSA-N |

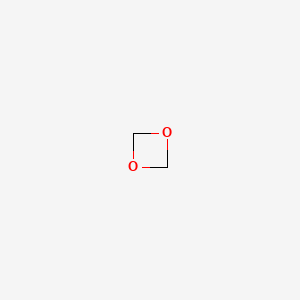

Canonical SMILES |

C1OCO1 |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

- Reactants: Cefditoren pivoxil, formaldehyde solution (37-40% mass fraction), catalyst (acidic catalysts such as sulfuric acid, acetic acid, formic acid, or phosphoric acid)

- Solvents: Organic solvents including acetonitrile, tetrahydrofuran, 1,4-dioxane, N,N-dimethylformamide, N,N-dimethylacetamide, or dimethyl sulfoxide

- Conditions: Heating at 50-100 °C for 1.0-4.0 hours

- Post-reaction: Cooling, liquid-liquid extraction, washing, drying, filtration, concentration under reduced pressure, and recrystallization (typically using dichloromethane or chloroform)

Detailed Stepwise Procedure

- Mixing: Add cefditoren pivoxil, formaldehyde solution, and catalyst into the chosen organic solvent.

- Heating: Maintain the reaction mixture at a controlled temperature (usually 60-80 °C) for a set duration (1-4 hours).

- Cooling: Allow the reaction mixture to cool to room temperature.

- Extraction: Add a biphasic mixture (e.g., ethyl acetate/purified water, isopropyl acetate/purified water, or butyl acetate/purified water), stir, and separate the layers.

- Organic Phase Processing: Extract the aqueous phase with organic solvent, combine organic extracts, wash with purified water and saturated saline.

- Drying: Use anhydrous sodium sulfate to dry the organic phase.

- Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to dryness.

- Recrystallization: Recrystallize the crude product from dichloromethane or chloroform to obtain the purified formaldehyde dimer.

Catalyst and Solvent Effects

- Acidic catalysts such as sulfuric acid, acetic acid, formic acid, and phosphoric acid are effective, with molar ratios of catalyst to cefditoren pivoxil ranging from 0.01 to 0.05.

- Solvent choice influences solubility and reaction efficiency; acetonitrile and tetrahydrofuran are preferred for their polarity and ability to dissolve reactants.

- Recrystallization solvents like dichloromethane yield higher purity products compared to chloroform.

Experimental Data and Analysis

The following table summarizes representative experimental conditions, yields, and purities from various examples of cefditoren pivoxil dimer preparation:

| Example | Cefditoren Pivoxil (g) | Formaldehyde (g) | Catalyst (Type & g) | Solvent & Volume (mL) | Temp (°C) | Time (h) | Extraction Solvent | Recrystallization Solvent | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 24.83 | 3.48 | Sulfuric acid 0.12 | Acetonitrile 125 | 80 | 2.0 | Ethyl acetate/water | Dichloromethane | 87.6 | 96.56 |

| 2 | 24.83 | 1.99 | Sulfuric acid 0.12 | Acetonitrile 125 | 80 | 2.5 | Ethyl acetate/water | Dichloromethane | 80.2 | 95.41 |

| 3 | 24.83 | 6.21 | Sulfuric acid 0.12 | Acetonitrile 125 | 80 | 1.5 | Ethyl acetate/water | Dichloromethane | 80.6 | 95.39 |

| 4 | 24.83 | 3.48 | Sulfuric acid 0.04 | Acetonitrile 125 | 80 | 4.0 | Ethyl acetate/water | Dichloromethane | 79.6 | 95.91 |

| 6 | 24.83 | 3.48 | Acetic acid 0.072 | Tetrahydrofuran 200 | 60 | 4.0 | Isopropyl acetate/water | Dichloromethane | 78.2 | 95.89 |

| 7 | 24.83 | 3.48 | Phosphoric acid 0.12 | 1,4-Dioxane 150 | 80 | 2.5 | Butyl acetate/water | Chloroform | 78.9 | 95.56 |

| 8 | 24.83 | 1.74 | Formic acid 0.065 | Acetonitrile 125 | 50 | 4.0 | Butyl acetate/water | Dichloromethane | 65.8 | 92.31 |

| 9 | 24.83 | 6.95 | Sulfuric acid 0.24 | N,N-Dimethylformamide 350 | 70 | 2.0 | Ethyl acetate/water | Chloroform | 66.7 | 91.75 |

Mechanistic Insights and Reaction Considerations

- The reaction involves electrophilic addition of formaldehyde to cefditoren pivoxil, catalyzed by acids, forming the dimeric structure.

- Acid catalysts protonate formaldehyde, increasing its electrophilicity.

- Organic solvents dissolve both reactants and facilitate heat transfer and reaction kinetics.

- Extraction and washing steps remove unreacted starting materials and impurities.

- Drying with anhydrous sodium sulfate removes residual water, critical for high purity.

- Recrystallization purifies the product by selective solubility.

Summary of Preparation Method Advantages

- Simplicity: Straightforward mixing and heating steps.

- Efficiency: Reaction times between 1-4 hours with yields up to ~88%.

- High Purity: Final products with purities exceeding 95% suitable for pharmaceutical use.

- Versatility: Multiple solvents and catalysts can be employed depending on availability and scale.

- Scalability: Method adaptable from laboratory to industrial scale due to mild conditions.

Additional Notes from Related Research

- Alternative methods for formaldehyde dimer preparation (e.g., polymerization of formaldehyde or reduction of carbon dioxide) exist but often yield lower purity or complex mixtures.

- The use of formaldehyde solutions with 37-40% concentration is standard for controlled reactions.

- Catalyst choice affects reaction rate and selectivity; strong acids promote faster reactions but may require careful handling.

Chemical Reactions Analysis

Structural Characterization of Formaldehyde Dimers

Formaldehyde dimers form through self-association or cross-reactions with other carbonyl compounds. Key structural insights include:

-

Hemiacetal dimer : The hydrolysis product of formaldehyde (CH₂(OH)₂) forms hydrogen bonds with sulfuric acid clusters, enhancing atmospheric nucleation rates .

-

Thermodynamic stability : Methanediol (CH₂(OH)₂) exhibits higher binding affinity to sulfuric acid than water, with Gibbs free energy changes (ΔG) of −1.04 kcal/mol for (H₂SO₄)(CH₂(OH)₂) .

-

Oligomerization pathways : Formaldehyde can form hemiacetal self-dimers or cross-react with methylglyoxal (MG) to produce species like (CH₂(OH)₂)₂ or mixed oligomers .

Formose Reaction

The formose reaction converts formaldehyde to glycolaldehyde (a dimer) under prebiotic conditions. Key steps include:

-

Intermediate formation : Breslow’s proposed mechanism involves enol intermediates (e.g., glycolaldehyde) stabilized by catalytic bases .

-

Reaction kinetics : Recent studies refine the mechanism, highlighting steps where formaldehyde undergoes aldol condensation or enolization .

Hemiacetal Formation

In aqueous solutions, formaldehyde reacts to form hemiacetal dimers via nucleophilic attack of water on the carbonyl group . For example:

-

Hemiacetal self-dimerization : Detected at 186.7–264.5 amu in mass spectrometry, these species are stabilized by hydrogen bonding .

Atmospheric Chemistry

-

Nucleation : Methanediol enhances sulfuric acid-water nucleation rates at low concentrations, with particle formation rates exceeding binary sulfuric acid-water systems .

-

Negative temperature dependence : Cluster growth rates decrease with increasing temperature due to evaporation .

Reactivity in Solutions

-

Organosulfate formation : Formaldehyde hemiacetal dimers react with sulfuric acid to form organosulfate species (e.g., C₂H₅O₆S⁻·2H₂O), observed at 193.8 amu .

-

Cross-reactions : Formaldehyde mixes with methylglyoxal to produce mixed oligomers (e.g., 314.3 amu for CH₂(OH)₂ + 2 CH₂O) .

Binding Energies

Quantum chemistry calculations reveal:

Dimer Stability in Gas Phase

-

Catalytic hydrolysis : Sulfuric acid accelerates formaldehyde hydrolysis by 11–15 orders of magnitude, forming methanediol .

-

Dimerization kinetics : At low temperatures, formaldehyde dimers form but react more slowly than monomers, affecting reaction rates (e.g., C₂H + CH₂O) .

Environmental and Biological Implications

Scientific Research Applications

Biological Applications

1.1 Cross-Linking Reagent

Formaldehyde dimer is widely utilized as a cross-linking agent in biological research. It is known for its ability to create stable cross-links between proteins and nucleic acids, which is essential for preserving cellular structures during analysis.

- Mechanism : The cross-linking occurs through the formation of methylene bridges between amino acid residues, primarily lysine and arginine . This property allows researchers to study protein-protein interactions and cellular architecture effectively.

- Case Study : A study demonstrated that formaldehyde cross-links could be identified using mass spectrometry, revealing new insights into protein interactions within human cells. The analysis identified hundreds of cross-links, enhancing our understanding of protein networks in situ .

| Application | Description |

|---|---|

| Cross-Linking | Stabilizes protein structures for analysis |

| Mass Spectrometry | Identifies protein interactions via cross-links |

1.2 Structural Biology

In structural biology, formaldehyde dimer facilitates the determination of protein structures through techniques like X-ray crystallography and cryo-electron microscopy. Its ability to fix proteins in a specific conformation aids in obtaining high-resolution structural data.

- Example : The use of formaldehyde for fixing actin filaments has provided insights into the regulatory mechanisms of actin-binding proteins .

Chemical Applications

2.1 Synthesis of Organic Compounds

Formaldehyde dimer serves as a precursor in the synthesis of various organic compounds, including resins and polymers.

- Phenolic Resins : It is used in the production of phenolic resins, which are essential in adhesives and coatings due to their thermal stability and resistance to chemical degradation.

- Case Study : Research has shown that formaldehyde dimer can participate in reactions that lead to the formation of more complex organic structures, showcasing its versatility as a building block in organic synthesis .

| Chemical Application | Description |

|---|---|

| Resin Production | Used in making phenolic resins |

| Organic Synthesis | Serves as a precursor for complex compounds |

Environmental Applications

3.1 Environmental Monitoring

Formaldehyde dimer is relevant in environmental science, particularly concerning air quality monitoring and pollution control.

- Detection Methods : Its presence can be detected using advanced spectroscopic techniques, which help assess air quality and identify sources of pollution.

- Case Study : Studies have highlighted the importance of monitoring formaldehyde levels in urban environments due to its potential health impacts as a volatile organic compound (VOC) .

| Environmental Application | Description |

|---|---|

| Air Quality Monitoring | Used to detect formaldehyde levels |

| Pollution Control | Helps identify pollution sources |

Computational Studies

Recent computational investigations have provided insights into the properties and behaviors of formaldehyde dimer.

- Ionization Potentials : A study calculated the ionization potentials of formaldehyde dimer using advanced theoretical methods, revealing its stability and reactivity under various conditions .

- Non-Covalent Interactions : Research into non-covalent interactions involving formaldehyde has illustrated its role in stabilizing molecular complexes through hydrogen bonding and other interactions .

| Computational Study Focus | Findings |

|---|---|

| Ionization Potentials | Stability under varying conditions |

| Non-Covalent Interactions | Stabilization of molecular complexes |

Mechanism of Action

The chemiluminescent properties of 1,3-dioxetane are due to the formation of high-energy intermediates during its decomposition. When the compound decomposes, it forms an excited state carbonyl compound that emits light as it returns to its ground state . This process is often triggered by the presence of specific enzymes or chemical reagents that facilitate the decomposition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioformaldehyde Dimer (CH₂S)₂

Thioformaldehyde dimer shares structural similarities with (CH₂O)₂ but exhibits weaker hydrogen bonding due to sulfur’s lower electronegativity. MP2/aug-cc-pVTZ calculations show a binding energy of -3.8 kJ/mol for (CH₂S)₂, compared to -4.42 kJ/mol for (CH₂O)₂ (Table 1). The C=S stretching frequency in (CH₂S)₂ is redshifted to ~1250 cm⁻¹ , reflecting reduced bond strength relative to C=O .

Protonated Formaldehyde Dimer [(CH₂O)₂H]⁺

Protonation stabilizes the dimer, leading to a distinct head-to-tail configuration rather than the proton-bound structure. IR spectroscopy identifies enhanced O-H stretching at ~3200 cm⁻¹ and a bifurcated hydrogen-bonding network. This isomer is critical in astrochemical models for carbohydrate formation but differs from neutral dimers in reactivity and stability .

Ethylene (C₂H₄) and Acetylene (C₂H₂) Dimers

Non-polar dimers like (C₂H₄)₂ and (C₂H₂)₂ rely on dispersion forces rather than hydrogen bonding. Their binding energies (-0.97 kJ/mol and -1.44 kJ/mol, respectively) are significantly weaker than (CH₂O)₂ (Table 1). These differences highlight the dominance of hydrogen bonding in formaldehyde dimer stabilization .

Formaldehyde Trimer (CH₂O)₃

The trimer exhibits a cyclic structure with three hydrogen bonds, increasing stability. CCSD(T)-F12 calculations predict a binding energy of -12.1 kJ/mol , nearly triple that of the dimer. However, kinetic studies show trimer formation is less favorable in the gas phase due to higher entropy costs .

Key Research Findings and Data Tables

Table 1: Binding Energies of Formaldehyde Dimer and Related Complexes

Table 2: Spectral Features of Formaldehyde Dimer vs. Monomer

| Vibration Mode | Monomer (cm⁻¹) | Dimer (cm⁻¹) | Shift (cm⁻¹) | Reference ID |

|---|---|---|---|---|

| C=O stretch | 1745 | 1730 | -15 | |

| C-H symmetric stretch | 2780 | 2795 | +15 | |

| O-H stretch (protonated) | — | 3200 | — |

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing and characterizing formaldehyde dimer in laboratory settings?

- Methodological Answer : Formaldehyde dimer (CH₂O)₂ can be synthesized via controlled condensation of monomeric formaldehyde under low-temperature conditions (e.g., −80°C) in inert atmospheres to prevent polymerization. Characterization typically involves spectroscopic techniques:

- Infrared (IR) Spectroscopy : Identifies dimer-specific vibrational modes (e.g., C=O stretching at ~1,740 cm⁻¹ and hydrogen-bonded O-H stretches) .

- Nuclear Magnetic Resonance (NMR) : Detects dimeric structures through distinct proton chemical shifts (e.g., δ 4.8–5.2 ppm for bridging protons) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z ~60 for [CH₂O]₂⁺) and fragmentation patterns .

- Key Consideration : Maintain strict control over humidity and temperature to avoid side reactions with water or further oligomerization.

Q. How can formaldehyde dimer be detected and quantified in biological systems, and what are the limitations of current methods?

- Methodological Answer : Detection in biological matrices (e.g., RNA/DNA crosslinks) requires:

- Derivatization : Use of hydrazine-based probes to stabilize dimer adducts for HPLC or LC-MS analysis .

- Polyacrylamide Gel Electrophoresis (PAGE) : Resolves crosslinked biopolymers (e.g., RNA dimers) by molecular weight shifts .

- Limitations : Low dimer stability in aqueous environments and interference from monomeric formaldehyde necessitate rapid sample processing and spiked controls.

Q. What factors influence the stability of formaldehyde dimer in solution, and how can experimental conditions be optimized?

- Methodological Answer : Stability depends on:

- Solvent Polarity : Nonpolar solvents (e.g., hexane) reduce hydrolysis rates compared to polar solvents.

- pH : Neutral or slightly acidic conditions minimize base-catalyzed decomposition.

- Temperature : Storage at −20°C or below slows dimer dissociation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MP2) compare in predicting formaldehyde dimer’s structure and energetics, and what discrepancies exist with experimental data?

- Methodological Answer :

- DFT Methods : B3LYP/6-31G* predicts dimer geometry but underestimates hydrogen-bond strength compared to MP2/aug-cc-pVTZ, which aligns better with crystallographic data .

- Energy Comparisons : CCSD(T)-F12 calculations show dimerization energy of ~10–12 kcal/mol, whereas experimental values (via calorimetry) range from 8–11 kcal/mol, suggesting systematic errors in solvent effects modeling .

Q. What mechanistic insights explain the catalytic removal of formaldehyde dimer adducts from biomolecules, and how can catalyst design be improved?

- Methodological Answer : Bifunctional organocatalysts (e.g., amine-phosphonate compounds) enhance adduct reversal via:

- General Acid Catalysis : Proton donation weakens C-N bonds in adducts.

- Nucleophilic Assistance : Amine groups promote transimination reactions.

- Experimental Validation : Kinetic assays (e.g., MALDI-MS) show >3 turnovers with catalyst 3, but product inhibition occurs at high formaldehyde concentrations. Optimizing steric bulk in catalysts may reduce inhibition .

Q. How can researchers reconcile contradictions between theoretical and experimental data on formaldehyde dimer’s reactivity in crosslinking reactions?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Computational models often neglect solvation, leading to overestimated reactivity in simulations.

- Kinetic vs. Thermodynamic Control : Crosslinking yields depend on reaction time and temperature, which are not always accounted for in DFT studies.

Q. What experimental designs are optimal for studying formaldehyde dimer’s role in nucleophilic addition reactions with amino acids?

- Methodological Answer :

- Competition Experiments : Compare reaction rates of dimer vs. monomer with glycine or lysine under controlled pH (7–9).

- Isotopic Labeling : Use ¹³C-formaldehyde to track adduct formation via NMR or isotope-ratio MS.

- Quenching Protocols : Rapid acid quenching preserves transient intermediates for analysis .

Q. How does formaldehyde dimer contribute to RNA/DNA crosslinking, and what analytical techniques best quantify this modification?

- Methodological Answer :

- Crosslinking Mechanism : Dimer reacts with adenine residues, forming methylol adducts that crosslink via dehydration.

- Analytical Workflow :

Denaturing PAGE : Visualizes crosslinked RNA dimers.

MALDI-TOF MS : Identifies exact mass shifts (e.g., +30 Da per adduct).

Hydrazine Cleavage : Releases adducts for quantification via HPLC .

Q. What are the advantages and limitations of spectroscopic techniques for studying formaldehyde dimer in gas-phase vs. condensed-phase systems?

- Methodological Answer :

- Gas-Phase IR/Raman : High resolution for vibrational modes but requires low-pressure setups .

- Solution-State NMR : Detects dynamic equilibria but suffers from low sensitivity due to rapid exchange .

- Table Comparison :

| Technique | Detection Limit | Phase Applicability | Key Limitation |

|---|---|---|---|

| Cryogenic IR | 0.1 ppm | Gas | Requires ultra-low temps |

| ¹H NMR | 1 mM | Solution | Signal broadening in H₂O |

| LC-MS/MS | 0.01 ng/mL | Biological | Derivatization required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.